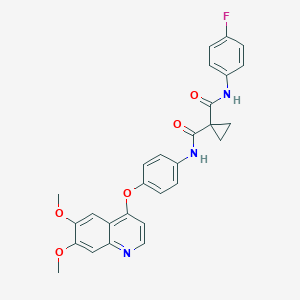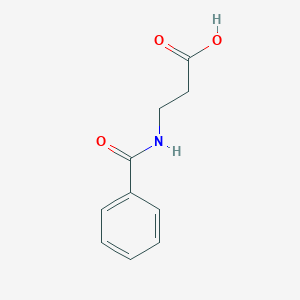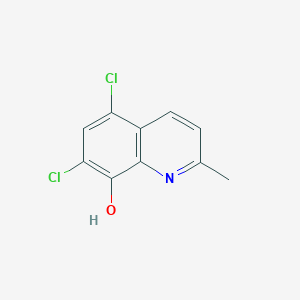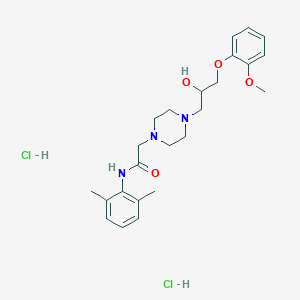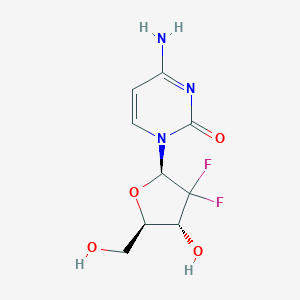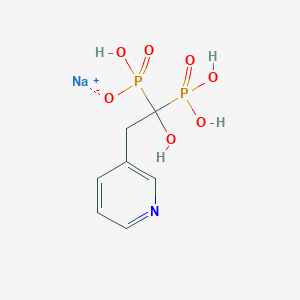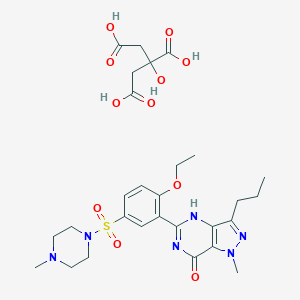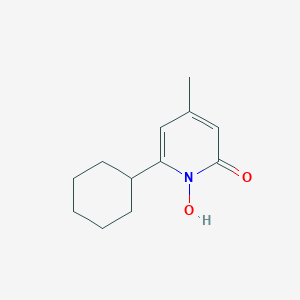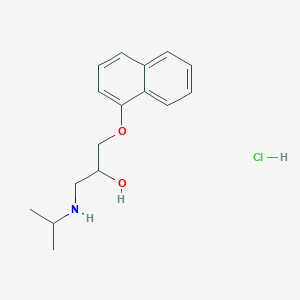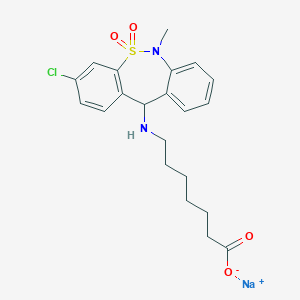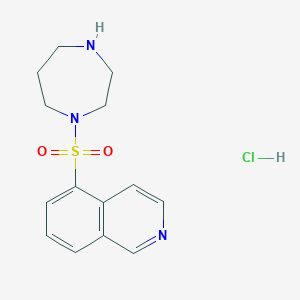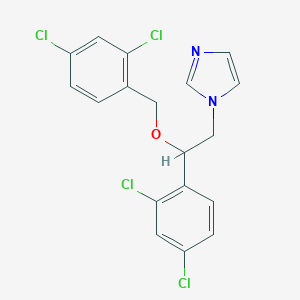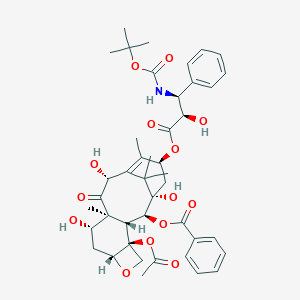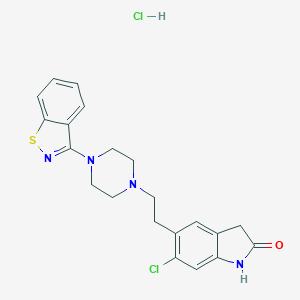
Ziprasidone hydrochloride
概要
説明
Ziprasidone hydrochloride is a benzothiazolylpiperazine derivative recognized as an atypical antipsychotic agent, primarily employed in the treatment of schizophrenia and other mood disorders. This compound exhibits a unique mechanism of action, functioning as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at the 5-HT1A receptor. Additionally, it inhibits the synaptic reuptake of serotonin and norepinephrine. Despite its well-documented antischizophrenic properties, the precise mechanism underlying its therapeutic effects remains partially understood, though it is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism, along with its activity against histamine H1 and alpha-1-adrenergic receptors (American Journal of Health-System Pharmacy, 2002).
Synthesis Analysis
The synthesis of Ziprasidone involves several key steps, starting from 3-chloro-1,2-benzoisothiazole combined with piperazine to form 1,2-benzoisothiazole-3-piperazine. This intermediate undergoes further transformations, including Friedel-crafts acylation and reduction, to yield the final product. The overall synthesis demonstrates an efficient pathway to ziprasidone with a yield of 50.5%, highlighting its feasible production for pharmaceutical applications (Fine Chemical Intermediates, 2010).
Molecular Structure Analysis
Ziprasidone's molecular structure is characterized by a benzothiazolylpiperazine core, essential for its pharmacological activity. The compound's efficacy and specificity towards various neurotransmitter receptors are attributed to this distinct molecular framework. The structure-activity relationship (SAR) studies have underscored the significance of the benzothiazolylpiperazine moiety in conferring antipsychotic properties, facilitating its binding to target receptors, and modulating neurotransmitter activity.
Chemical Reactions and Properties
One notable reaction in the metabolism of ziprasidone involves the reductive cleavage of the benzisothiazole moiety, leading to the formation of a novel metabolite intermediate. This process, observed in hepatic cytosolic fractions across various species including humans, rats, and dogs, signifies the drug's extensive metabolic pathway, which is crucial for its pharmacokinetics and pharmacodynamics (Drug Metabolism and Disposition, 2005).
Physical Properties Analysis
Ziprasidone hydrochloride's physical properties, such as its solubility and crystalline form, play a pivotal role in its bioavailability and therapeutic efficacy. Innovations in formulation, including amorphous, nanocrystalline, and crystalline forms, aim to enhance its absorption, particularly in the fasted state, to mitigate the food effect observed with conventional formulations. Such advancements underscore the continuous efforts to optimize ziprasidone's pharmacokinetic profile for improved patient outcomes (International Journal of Pharmaceutics, 2012).
科学的研究の応用
1. Improved Bioavailability in the Fasted State
- Summary of Application : This research aimed to develop new formulations of ziprasidone with a reduced food effect by increasing exposure in the fasted state .
- Methods of Application : Formulations were developed utilizing solubilization technologies: inclusion complex of ziprasidone mesylate and cyclodextrin, ziprasidone free base nano-suspension, and semi-ordered ziprasidone HCl in a polymer matrix . Pharmacokinetic studies were conducted with these formulations to examine the bioavailability of test formulations in fasted and fed state compared to commercial capsules .
2. Analytical Quality by Design Compliant Chaotropic Chromatography Method
- Summary of Application : This study developed an AQbD-compliant chaotropic chromatography method for ziprasidone and the determination of its five impurities .
- Methods of Application : The influence of critical method parameters (initial and final methanol fraction in the mobile phase, gradient duration) on the set of selected critical method attributes was studied by Box–Behnken design .
- Results : The design space was computed (π ≥ 80%), and a working point was selected: initial methanol fraction 38.5%, final methanol fraction 77.5%, and gradient duration 16.25 min . The method was validated, and its reliability for routine quality control in capsules was confirmed .
3. Combination Therapy for Treatment-Resistant Schizophrenia
- Summary of Application : This study aimed to assess the efficacy of ziprasidone plus sertraline in treatment-resistant schizophrenia (TRS) patients as compared to ziprasidone monotherapy .
- Methods of Application : A 24-week, randomized, controlled, double-blinded clinical research trial was conducted. 62 TRS patients with acute exacerbation SZ were randomly allocated to receive a usual dose of ziprasidone (120–160 mg/d) monotherapy (Control group) and 53 TRS inpatients were to receive a low dose of ziprasidone (60–80 mg/d) in combination with sertraline (ZS group) .
- Results : The patients in ZS group showed greater reductions in PANSS positive symptom, negative symptom, total score, and HAMD total score. Additionally, the patients in ZS group had a greater increase in PSP total score . The ZS group had a lower rate of side effects compared to the control group .
4. Ziprasidone Nanoparticles in Psychotic Disorders
- Summary of Application : Producing drug nanoparticles (also known as nanosuspensions) is an alternate and promising strategy to combat various challenges .
6. Use of a New Ziprasidone-Selective Electrode
- Summary of Application : This study developed a new ziprasidone-selective electrode .
- Methods of Application : A 7-mm diameter piece was cut out with a Fluka punch for ion-selective membranes and incorporated into a Fluka electrode body ISE containing 1 × 10 −2 M KCl and 8 × 10 −5 M ZPD saturated with AgCl as the internal filling solution .
Safety And Hazards
Ziprasidone has several side effects, including dizziness, drowsiness, weakness, headache, nausea, vomiting, trouble swallowing, weight gain, feeling restless or being unable to sit still, tremors, involuntary muscle movements, vision problems, or runny nose . It should not be used if you have a heart rhythm disorder, long QT syndrome, uncontrolled heart failure, or if you have recently had a heart attack .
将来の方向性
The future directions of Ziprasidone treatment involve improving the reliability of delivering medications for schizophrenia. This includes the development of new formulation approaches such as orally dispersible tablets . Additionally, strategies such as cross-titration and abrupt change are being considered to improve the efficacy of the drug .
特性
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDBKBRIBJLNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153762 | |
| Record name | Ziprasidone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Geodon | |
CAS RN |
122883-93-6 | |
| Record name | Ziprasidone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122883-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ziprasidone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122883936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ziprasidone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIPRASIDONE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAL53626GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

